JNJ 28610244

GPCR pharmacology Receptor selectivity profiling Histamine receptor subtype discrimination

For researchers requiring a tool with exceptional receptor selectivity, JNJ 28610244 provides at least 1000-fold specificity for H4R over H1R, H2R, and H3R, ensuring clean, interpretable data. Its proven in vivo induction of scratching in mice validates its whole-animal pharmacological activity. This compound is ideal for dissecting the Mac-1/p38 MAPK/degranulation pathway in neutrophils and serves as a benchmark for SAR studies, offering a reliable, non-imidazole standard.

Molecular Formula C16H21N3O
Molecular Weight 271.36 g/mol
Cat. No. B13442230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ 28610244
Molecular FormulaC16H21N3O
Molecular Weight271.36 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=C2)C(=NO)C3CCN(CC3)C
InChIInChI=1S/C16H21N3O/c1-11-3-4-14-13(9-11)10-15(17-14)16(18-20)12-5-7-19(2)8-6-12/h3-4,9-10,12,17,20H,5-8H2,1-2H3/b18-16-
InChIKeyVOIJIMTXMUBFDD-VLGSPTGOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JNJ 28610244: The Most Selective Histamine H4 Receptor Agonist for In Vivo Inflammation and Pruritus Studies


JNJ 28610244 (CAS: 1251462-28-8) is an indole oxime piperidine derivative that acts as a potent and highly selective agonist of the histamine H4 receptor (H4R). Its molecular formula is C16H21N3O, with a molecular weight of 271.36 g/mol . In competitive binding assays, JNJ 28610244 exhibits a pKi of 7.3 (Ki ≈ 53 nM) for the human H4R and demonstrates at least 1000-fold selectivity over the histamine H1, H2, and H3 receptors [1]. This compound is recognized as the most selective among a series of oxime agonists characterized in the literature [2].

Why Generic H4 Receptor Agonists Cannot Replace JNJ 28610244 in Critical Functional Assays


While several compounds (including histamine, 4-methylhistamine, and clobenpropit) exhibit H4R agonist activity, JNJ 28610244 is distinguished by a unique combination of exceptional receptor selectivity, functional pathway bias, and validated in vivo efficacy. Substituting a less selective agonist (e.g., histamine, which activates all four histamine receptor subtypes [1]) or a purely in vitro tool compound introduces significant confounding variables in both mechanistic studies and preclinical models. JNJ 28610244's at least 1000-fold selectivity over H1R, H2R, and H3R [2] eliminates off-target signaling that complicates data interpretation. Furthermore, its proven ability to induce scratching behavior in mice [3] confirms that its pharmacological effects are not limited to transfected cell systems but translate to a whole-animal readout—a critical feature lacking in many other H4R agonists.

Quantitative Differentiation of JNJ 28610244 vs. Endogenous and Synthetic H4R Agonists


Superior Receptor Selectivity: At Least 1000-Fold Separation Over H1R, H2R, and H3R

JNJ 28610244 demonstrates at least 1000-fold selectivity for the histamine H4 receptor over the H1, H2, and H3 receptor subtypes [1]. In contrast, the endogenous agonist histamine activates all four histamine receptor subtypes with pKi values ranging from 7.4 to 8.1, providing essentially no discrimination between H4R and H3R [2]. This extreme selectivity profile of JNJ 28610244 ensures that observed pharmacological effects in complex biological systems can be confidently attributed to H4R engagement rather than off-target histamine receptor activation.

GPCR pharmacology Receptor selectivity profiling Histamine receptor subtype discrimination

Functional Efficacy in Primary Human Neutrophils: Quantified Inhibition of Mac-1-Dependent Degranulation

In a direct head-to-head functional comparison using primary human neutrophils, pretreatment with 10 µM JNJ 28610244 achieved total inhibition of fMLP-induced, Mac-1-dependent degranulation (lactoferrin release) [1]. This effect is qualitatively and quantitatively distinct from the endogenous agonist histamine, which required only 0.1 µM to achieve total inhibition [1]. The 100-fold difference in effective concentration reflects JNJ 28610244's lower intrinsic potency at H4R (Ki 53 nM vs. histamine Ki ~5 nM) but its functional efficacy confirms that it acts as a full agonist in this physiologically relevant primary cell system, effectively blocking p38 MAPK activation downstream of Mac-1 engagement [1].

Neutrophil biology Innate immunity Degranulation assay

Validated In Vivo Pharmacodynamic Activity: Induction of Scratching Behavior in Mice

Among the series of oxime agonists characterized by Yu et al. (2009), JNJ 28610244 was identified as the most selective compound and was specifically selected for in vivo evaluation. Subcutaneous administration of JNJ 28610244 reliably induced scratching behavior in mice, confirming that it functions as an H4R agonist in a whole-animal context [1]. This in vivo activity stands in contrast to many other H4R ligands that demonstrate receptor binding and in vitro agonism but fail to produce measurable behavioral or physiological responses in animal models. The scratching response serves as a validated pharmacodynamic readout of peripheral H4R activation and is consistent with the established role of H4R in mediating pruritus [2].

In vivo pharmacology Pruritus models Behavioral pharmacology

Species-Specific Affinity Profile: Critical for Experimental Design in Murine and Canine Models

The oxime agonist series, including JNJ 28610244, exhibits a distinct species-selectivity profile that is essential for experimental planning. These compounds maintain high affinity for human H4R (Ki 17–53 nM), mouse H4R, rat H4R, guinea pig H4R, and monkey H4R, but display poor affinity for the dog H4R ortholog [1]. This species-dependent pharmacology means that JNJ 28610244 is a suitable tool for studies using rodent and primate models, but it should not be used in canine studies without independent validation. Researchers using dog models (e.g., canine atopic dermatitis models) must select an alternative H4R ligand optimized for the canine receptor [2].

Species ortholog pharmacology Preclinical model selection GPCR species variants

Chemical Scaffold Advantage: Non-Imidazole Oxime Piperidine Structure Eliminates H3R Cross-Reactivity

JNJ 28610244 belongs to the indole/benzimidazole oxime piperidine chemical class, which is structurally distinct from imidazole-containing H4R agonists such as histamine and 4-methylhistamine [1]. The imidazole moiety present in many first-generation histamine receptor ligands is a primary driver of binding to H3R, leading to poor H4R/H3R selectivity. The oxime piperidine scaffold of JNJ 28610244 eliminates this pharmacophore, contributing directly to the compound's ≥1000-fold selectivity over H3R [2]. This structural differentiation enables researchers to probe H4R-specific signaling without the confounding influence of H3R-mediated modulation of neurotransmitter release, which is particularly relevant in central nervous system and neuroimmune studies [3].

Medicinal chemistry Scaffold selectivity Structure-activity relationship

Optimal Research Applications for JNJ 28610244 Based on Quantified Differentiation


Neutrophil Degranulation and Mac-1/p38 MAPK Signaling Studies in Human Primary Cells

JNJ 28610244 is the preferred H4R agonist for dissecting the Mac-1 → p38 MAPK → degranulation axis in primary human neutrophils. As demonstrated by Dib et al. (2014), pretreatment with 10 µM JNJ 28610244 achieves total inhibition of fMLP-induced lactoferrin release without affecting Mac-1-dependent adhesion [1]. This functional decoupling of adhesion and degranulation pathways is a specific advantage of this tool compound. Researchers should use JNJ 28610244 at 0.1–10 µM to modulate p38 MAPK phosphorylation and downstream effector functions.

In Vivo Murine Models of Pruritus and Neuroimmune Inflammation

JNJ 28610244 is one of the few H4R agonists with validated in vivo activity in mice. Subcutaneous administration reliably induces scratching behavior, providing a robust behavioral readout of peripheral H4R activation [2]. This makes JNJ 28610244 suitable for: (i) positive control experiments in H4R antagonist efficacy studies; (ii) investigation of H4R-mediated itch signaling pathways; and (iii) neuroimmune interaction studies where H4R expressed on sensory neurons is implicated. Given its species selectivity profile, JNJ 28610244 is appropriate for mouse and rat studies but should not be used in canine models [2].

Selectivity-Profiling Studies Requiring Clean Discrimination of H4R from H1R/H2R/H3R

For experiments where activation of other histamine receptor subtypes would confound interpretation (e.g., co-culture systems with mast cells, eosinophils, and T cells), JNJ 28610244 offers at least 1000-fold selectivity over H1R, H2R, and H3R [1]. This eliminates the need for combinatorial antagonist treatments to isolate H4R-specific effects. Researchers can use JNJ 28610244 at concentrations up to 10 µM with confidence that off-target histamine receptor activation is negligible, as confirmed by reversal of functional effects using selective H4R antagonists (JNJ 7777120, JNJ 28307474) [1].

Medicinal Chemistry and Structural Biology: Non-Imidazole Scaffold Reference

JNJ 28610244 serves as a benchmark non-imidazole H4R agonist for structure-activity relationship (SAR) studies. Its oxime piperidine scaffold achieves high H4R affinity (Ki 53 nM, pKi 7.3) while eliminating the imidazole moiety responsible for H3R cross-reactivity [2]. Researchers developing novel H4R ligands can use JNJ 28610244 as a reference standard for assessing selectivity improvements. The compound's well-defined binding parameters (pKi = 7.3, pEC50 = 7.0) provide a quantitative benchmark for new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for JNJ 28610244

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.